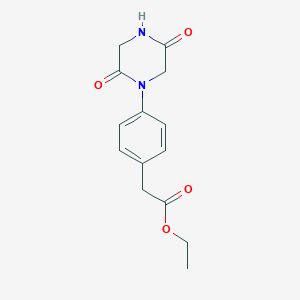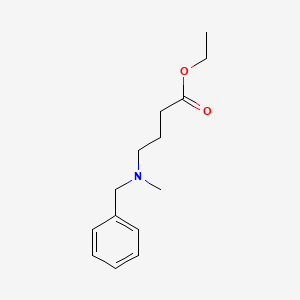
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and an ethyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring. This can be achieved by reacting ethylenediamine with diethyl oxalate under reflux conditions to form 2,5-dioxopiperazine.
Substitution Reaction: The 2,5-dioxopiperazine is then reacted with 4-bromophenylacetic acid in the presence of a base such as potassium carbonate to form 4-(2,5-dioxopiperazin-1-yl)phenylacetic acid.
Esterification: The final step involves the esterification of 4-(2,5-dioxopiperazin-1-yl)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate exerts its effects involves interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may enhance binding affinity and specificity towards these targets, leading to desired biological effects.
類似化合物との比較
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)propanoate: Similar structure but with a propanoate ester group.
Mthis compound: Similar structure but with a methyl ester group.
Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)butanoate: Similar structure but with a butanoate ester group.
These compounds share structural similarities but differ in their ester groups, which can influence their chemical properties and biological activities. This compound is unique due to its specific ester group, which may confer distinct reactivity and interaction profiles.
特性
IUPAC Name |
ethyl 2-[4-(2,5-dioxopiperazin-1-yl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-20-14(19)7-10-3-5-11(6-4-10)16-9-12(17)15-8-13(16)18/h3-6H,2,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZWPOSJCXRXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CC(=O)NCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8076361.png)

![7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine](/img/structure/B8076377.png)
![9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B8076382.png)





![Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]](/img/structure/B8076411.png)

